N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
CAS No.: 32519-70-3
Cat. No.: VC13306233
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32519-70-3 |
|---|---|
| Molecular Formula | C8H9ClN2O2S |
| Molecular Weight | 232.69 g/mol |
| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C8H9ClN2O2S/c1-4-7(5(2)12)14-8(10-4)11-6(13)3-9/h3H2,1-2H3,(H,10,11,13) |
| Standard InChI Key | HBVMMWIEJRQDOO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)CCl)C(=O)C |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCl)C(=O)C |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Molecular Identity
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide is systematically named according to IUPAC guidelines, reflecting its acetyl-substituted thiazole core and chloroacetamide side chain. Key identifiers include:
The thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) is substituted at positions 4 and 5 with methyl and acetyl groups, respectively. The 2-chloroacetamide moiety is attached to the thiazole’s nitrogen atom, introducing electrophilic reactivity .
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this compound is unavailable, its structure has been validated via NMR and mass spectrometry. The acetyl group (C=O stretch at ~1680–1700 cm⁻¹) and chloroacetamide (C-Cl stretch at ~750 cm⁻¹) dominate its infrared spectrum. Comparative analysis with analogous thiazoles suggests a planar thiazole ring system, stabilized by π-conjugation .
Synthesis and Manufacturing
Reaction Pathway and Optimization
The synthesis typically involves a two-step protocol:
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Preparation of 2-amino-5-acetyl-4-methylthiazole: Cyclocondensation of α-chloroketones with thiourea derivatives under basic conditions.
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Acylation with chloroacetyl chloride: Reacting the aminothiazole intermediate with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base.
Representative Experimental Conditions
| Parameter | Detail |
|---|---|
| Solvent | Tetrahydrofuran (THF) or dichloromethane |
| Temperature | 0–5°C (to minimize side reactions) |
| Reaction Time | 4–6 hours |
| Workup | Ethanol crystallization (yield: ~65–70%) |
The use of low temperatures suppresses undesired N-chloroacetylation at other reactive sites, while Et₃N scavenges HCl byproducts.
Purification and Characterization
Crude product purification via recrystallization from ethanol yields white crystalline solids. Purity is confirmed by HPLC (>95%) and melting point analysis (observed mp: 142–145°C).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions.
Reactivity Profile
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Nucleophilic substitution: The chloroacetamide group undergoes SN2 reactions with amines or thiols.
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Acetyl group reactivity: Susceptible to nucleophilic attack at the carbonyl carbon, enabling further derivatization .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Anticancer agents: Hybrid molecules combining thiazole and chlorambucil-like alkylating groups.
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Antibiotics: Functionalization with β-lactam rings to enhance bacterial uptake.
Material Science
Thiazole derivatives are explored as:
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